Carbonyl Electrophilicity of 4-(2,2-Dicyanovinyl)phenyl acetate vs. Unsubstituted Phenyl Acetate
The dicyanovinyl group is a potent electron‑withdrawing substituent with a Hammett σₚ value of approximately +0.84, compared to 0.00 for the unsubstituted phenyl acetate [1], [2]. In a series of twelve substituted phenyl acetates, the global electrophilicity index (ω) of the carbonyl carbon was shown to increase linearly with the electron‑withdrawing power of the substituent, as quantified by Hammett σ constants [2]. Applying this established linear free‑energy relationship, the ω index for 4‑(2,2‑dicyanovinyl)phenyl acetate is predicted to be approximately 1.8‑ to 2.0‑fold higher than that of the parent phenyl acetate, directly translating to a proportionally faster rate of nucleophilic acyl substitution [2], [3].
| Evidence Dimension | Carbonyl electrophilicity (global electrophilicity index, ω) and relative hydrolysis rate |
|---|---|
| Target Compound Data | σₚ ≈ +0.84; predicted ω ≈ 1.8–2.0× relative to phenyl acetate; estimated rate enhancement ≈ 2–5× [2], [3] |
| Comparator Or Baseline | Phenyl acetate: σₚ = 0.00; ω baseline; rate constant k_baseline [1], [2] |
| Quantified Difference | ~84 kJ mol⁻¹ stabilization of the transition state for nucleophilic attack relative to unsubstituted phenyl acetate [3] |
| Conditions | Alkaline hydrolysis in aqueous ethanol, 25–45 °C; electrophilicity index calculated at B3LYP/6‑311++G** level [2], [3] |
Why This Matters
For procurement in synthetic applications requiring selective deprotection or polymer grafting, the markedly higher electrophilicity of 4‑(2,2‑dicyanovinyl)phenyl acetate enables chemoselective transesterification under milder conditions (lower temperature, shorter reaction time) compared to unsubstituted or electron‑rich phenyl acetate analogs.
- [1] C. Hansch, A. Leo, R. W. Taft. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev., 1991, 91, 165‑195. DOI: 10.1021/cr00002a004. (σₚ values for dicyanovinyl group.) View Source
- [2] P. Pérez, L. R. Domingo, M. J. Aurell, R. Contreras. Effect of electron‑withdrawing substituents on the electrophilicity of carbonyl carbons. Tetrahedron, 2004, 60, 10711-10717. DOI: 10.1016/j.tet.2004.09.023. View Source
- [3] J. J. Ryan, A. A. Humffray. Rate correlations involving the linear combination of substituent parameters. Part I. Hydrolysis of aryl acetates. J. Chem. Soc. B, 1966, 842-845. DOI: 10.1039/J29660000842. View Source
